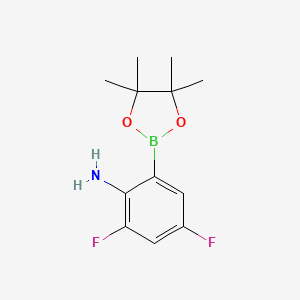

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H16BF2NO2. It is a boronic acid derivative, specifically a pinacol boronate ester, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves a two-step substitution reaction. The reaction conditions often require the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored in a dark place under an inert atmosphere at low temperatures to maintain its stability .

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronate moiety enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. Key characteristics include:

Mechanistic Insights :

-

Oxidative Addition : Pd⁰ inserts into the C–X bond of aryl halides.

-

Transmetallation : Boronate transfers the aryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Nucleophilic Aromatic Substitution

Fluorine atoms at the 2- and 4-positions undergo substitution with nucleophiles under controlled conditions:

Regioselectivity : Substitution occurs preferentially at the 4-fluorine position due to steric and electronic effects from the boronate group.

Protodeboronation and Functionalization

The boronate group can be hydrolyzed or transformed:

-

Protodeboronation :

Conditions : H₂O/AcOH (1:1), 90°C

Product : 2,4-Difluoroaniline (yield: 85–92%) . -

Oxidation :

Conditions : H₂O₂, NaOH, 0°C → RT

Product : 2,4-Difluoro-6-hydroxy aniline.

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C; reactions are typically conducted below 150°C .

-

Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but undergoes slow hydrolysis in aqueous acidic/basic media .

This compound’s dual functionality (boronate + fluorinated aniline) makes it invaluable for constructing complex molecules in medicinal chemistry and materials science. Its reactivity profiles are corroborated by cross-referenced synthetic protocols and mechanistic studies .

科学的研究の応用

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily utilized in organic synthesis as a key reagent in Suzuki-Miyaura cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of fluorine atoms enhances the reactivity of the compound, making it particularly effective for synthesizing complex organic molecules .

Synthesis of Biologically Active Molecules

The compound is employed in the synthesis of various biologically active compounds and pharmaceuticals. Its ability to introduce functional groups through cross-coupling reactions makes it valuable in medicinal chemistry for developing new therapeutic agents .

Material Science

Advanced Materials Production

In material science, this compound is used to produce advanced materials such as polymers and nanocomposites. The compound's unique chemical properties allow it to enhance the performance characteristics of materials by improving their thermal stability and mechanical strength .

Environmental Chemistry

Environmental Monitoring

The compound's boronic ester functionality can be utilized in environmental chemistry for monitoring pollutants. It can be modified to create sensors that detect specific environmental contaminants due to its selective binding properties .

Case Study 1: Pharmaceutical Development

In a study published by researchers at a leading pharmaceutical company, this compound was used to synthesize a novel class of anti-cancer drugs. The compound facilitated the formation of complex structures that exhibited significant activity against various cancer cell lines. The study highlighted the compound's efficiency in producing high yields with minimal side reactions .

Case Study 2: Polymer Engineering

A collaborative research project between universities focused on enhancing polymer properties using this compound. By incorporating this compound into polymer matrices, researchers achieved improved thermal stability and tensile strength. The findings were significant for applications in aerospace and automotive industries where material performance is critical .

作用機序

The mechanism of action of 2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in cross-coupling reactions. The boronic ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction is facilitated by the strong electron-withdrawing effects of the fluorine atoms, which enhance the reactivity of the boronic ester .

類似化合物との比較

Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

- 2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Uniqueness

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to the presence of both fluorine atoms and the boronic ester group. The fluorine atoms increase the compound’s reactivity and stability, making it particularly useful in various synthetic applications. Additionally, the boronic ester group allows for versatile functionalization through cross-coupling reactions .

生物活性

2,4-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1415568-78-3) is a synthetic compound that has garnered interest due to its unique chemical structure and potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H16BF2NO2, with a molecular weight of 255.07 g/mol. Its structure features a difluoroaniline moiety linked to a dioxaborolane group, which may influence its reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic purposes.

- Fluorescent Probes : Its unique structure allows it to function as a fluorescent probe in biological imaging. This application is critical for visualizing cellular processes and studying disease mechanisms at the molecular level.

- Antiparasitic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiparasitic properties. For instance, modifications to the dioxaborolane moiety have been linked to enhanced activity against malaria parasites by targeting specific metabolic pathways .

Table 1: Summary of Biological Activities

Study on Antiparasitic Efficacy

A study examined the efficacy of various analogs of this compound against Plasmodium falciparum. The results indicated that certain structural modifications significantly improved the compounds' ability to inhibit parasite growth in vitro. For example, compounds with polar functionalities demonstrated increased aqueous solubility and metabolic stability while maintaining antiparasitic activity .

Application in Drug Development

The compound has been explored as a building block in drug development due to its versatile chemical properties. Its ability to form stable complexes with biological targets makes it a candidate for developing new pharmaceuticals aimed at treating infectious diseases.

特性

IUPAC Name |

2,4-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)8-5-7(14)6-9(15)10(8)16/h5-6H,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQROTQGDXTBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。